2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c19-18(22)12-25-15-3-5-16(6-4-15)27(23,24)21-10-13-8-14(11-20-9-13)17-2-1-7-26-17/h1-9,11,21H,10,12H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUZXCNARCVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Preparation of Intermediates: The synthesis begins with the preparation of 5-(thiophen-2-yl)pyridine and 4-(sulfamoyl)phenol.
Coupling Reaction: The intermediates are then coupled using a palladium-catalyzed Suzuki–Miyaura reaction to form the desired product.
Final Steps: The final steps involve purification and characterization of the compound to ensure its purity and structural integrity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfamoyl (-SO₂NH-) and acetamide (-NHCO-) groups serve as key sites for nucleophilic substitution.
Sulfamoyl Group Reactivity
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Hydrolysis : Under acidic conditions (e.g., HCl/H₂O), the sulfamoyl group undergoes hydrolysis to form sulfonic acid derivatives. For example, analogous compounds yield sulfonic acids at 80–100°C with 6M HCl.
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) replaces the sulfamoyl hydrogen, forming N-alkylated derivatives .
Acetamide Group Reactivity
-
Chlorination : Treatment with POCl₃ converts the acetamide to a chlorinated intermediate, enabling further coupling reactions (e.g., with thiols or amines) .
Table 1: Nucleophilic Substitution Conditions and Products
Electrophilic Aromatic Substitution
The thiophene and pyridine rings undergo electrophilic substitution, with regioselectivity dictated by electronic effects.
Thiophene Ring
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the α-position of thiophene .
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Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at the β-position.
Pyridine Ring
-
Bromination : Br₂ in acetic acid brominates the pyridine at the 4-position due to directing effects of the methylsulfamoyl group .
Table 2: Electrophilic Substitution Outcomes
| Ring | Reaction | Reagents | Position | Yield (%) | Source |
|---|---|---|---|---|---|
| Thiophene | Nitration | HNO₃/H₂SO₄ | α | 60 | |
| Pyridine | Bromination | Br₂/AcOH | 4 | 55 |
Acetamide Hydrolysis
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Acidic Hydrolysis : Concentrated HCl (12M) cleaves the acetamide to a carboxylic acid at 100°C .
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Basic Hydrolysis : NaOH/EtOH (2M) yields the corresponding sodium carboxylate .
Sulfamoyl Hydrolysis
-
Acid-Catalyzed : As noted in Section 1.1, hydrolysis produces sulfonic acids.
Oxidation
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Thiophene Ring : KMnO₄/H₂SO₄ oxidizes thiophene to a sulfone, enhancing polarity.
-
Pyridine Ring : H₂O₂/CH₃COOH forms N-oxide derivatives, altering electronic properties .
Reduction
Table 3: Oxidation/Redution Pathways
| Target Site | Reaction | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Thiophene | Oxidation | KMnO₄/H₂SO₄ | Thiophene sulfone | 70 | |
| Pyridine | Reduction | H₂/Pd-C | Piperidine derivative | 65 |
Suzuki-Miyaura Coupling
The pyridine ring participates in palladium-catalyzed cross-couplings. For example, reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH) introduces aryl groups at the 5-position .
Amide Bond Formation
The acetamide group couples with carboxylic acids via EDC/HOBt, forming peptide-like bonds .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for cancer cell survival .
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on a panel of human cancer cell lines revealed that 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide exhibited a dose-dependent reduction in cell viability. Notably, concentrations above 10 µM resulted in over 70% cell death in certain lines, indicating promising anticancer activity .
Enzyme Inhibition
Preliminary investigations suggest that this compound may inhibit enzymes involved in critical metabolic processes. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases . This inhibition could offer therapeutic avenues for treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and pyridine moieties have been explored to enhance potency and selectivity. For example:
- Substituent Variations : Altering the substituents on the thiophene ring can impact the binding affinity to target enzymes.
- Linker Modifications : Changes in the length and nature of the linker between the sulfamoyl group and the phenoxy acetamide can influence biological activity.
Table 2: SAR Insights
| Modification Type | Effect on Activity |
|---|---|
| Thiophene Substituents | Enhanced binding affinity |
| Linker Length | Increased selectivity for targets |
Mechanism of Action
The mechanism of action of 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the pyridine and thiophene rings can interact with various receptors and proteins. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Acetamide Derivatives
Compounds from , such as N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide (5c) and N-Phenyl-2-(4-(3-(thiophen-2-yl)acryloyl)phenoxy)acetamide (9a), share the thiophene-acetamide backbone but differ in substituents and linker groups. Key comparisons:
Key Differences :
- The target compound’s pyridine-sulfamoyl group may enhance hydrogen bonding compared to the acryloyl linkers in 5c and 9a.
- Substituents on the phenyl ring (e.g., methoxy in 5c vs. unsubstituted in 9a) influence solubility and electronic effects .
Pyridinyl Sulfonamide Derivatives
Compounds like 3ae and 3ag () and 55 () share sulfonamide and pyridine motifs but lack the thiophene-acetamide moiety:
Key Differences :
- The benzoic acid group in 55 () may confer higher polarity compared to the acetamide in the target compound .
Anticancer Acetamide-Thiadiazole Hybrids
Compounds 7a–7e () feature pyridinyl-thiadiazole-acetamide scaffolds. While structurally distinct, they highlight the role of heterocycles in cytotoxicity:
Key Differences :
Structural and Functional Insights
- Sulfamoyl vs. Sulfonyl: The sulfamoyl group in the target compound (vs.
- Thiophene vs. Thiadiazole : Thiophene’s electron-rich nature contrasts with thiadiazole’s rigidity, impacting both electronic properties and metabolic stability .
- Substituent Effects : Methoxy, chloro, or fluoro groups on aromatic rings modulate lipophilicity and bioavailability .
Biological Activity
2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a thiophene moiety, a pyridine ring, and a sulfamoyl group linked to a phenoxyacetic acid derivative. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps, including the formation of intermediates through cross-coupling reactions and amidation processes. The general synthetic route may include:
- Formation of the Thiophene-Pyridine Linkage : Utilizing cross-coupling reactions such as Suzuki or Stille coupling.
- Sulfamoylation : Introducing the sulfamoyl group via reaction with appropriate sulfonamide reagents.
- Acetamide Formation : Finalizing the structure through amidation with acetic anhydride or acetyl chloride.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with similar structures showed potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation in several models, including breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, E. coli | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Strong inhibition of cyclooxygenase |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Variations in the thiophene or pyridine substituents have been shown to enhance or diminish its potency against specific biological targets. For instance, the presence of electron-donating groups on the aromatic rings generally increases antimicrobial activity .
Case Studies
- In Vivo Studies : A study evaluated the efficacy of a related compound in a mouse model of inflammation, demonstrating significant reduction in paw edema induced by carrageenan, suggesting anti-inflammatory properties .
- Clinical Relevance : In clinical settings, compounds with similar structures have been assessed for their safety profiles and therapeutic potentials in treating chronic inflammatory diseases and cancers .
Q & A
Q. What synthetic strategies are recommended for the preparation of 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, and how can reaction conditions be optimized?
Synthetic routes typically involve multi-step sequences, such as:
- Substitution reactions : Alkaline conditions for introducing pyridylmethoxy groups (e.g., using 2-pyridinemethanol as a nucleophile) .
- Reduction steps : Iron powder under acidic conditions to reduce nitro intermediates to aniline derivatives .
- Condensation reactions : Use condensing agents (e.g., DCC, EDC) to couple sulfamoyl or acetamide moieties .
Optimization : Adjust temperature (e.g., 60–80°C for substitution), stoichiometry of reagents (1.2–1.5 equivalents of nucleophile), and catalyst selection (e.g., DMAP for improved coupling efficiency). Monitor intermediates via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment; retention time comparison against standards .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) .
- Spectroscopy :
Advanced Research Questions
Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions (e.g., NMR chemical shifts)?
- Validation methods :
- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation .
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software; compare computed vs. experimental shifts .
- Dynamic effects : Account for solvent polarity (e.g., DMSO-d6 vs. CDCl3) and tautomerism in pyridine/thiophene systems .
Q. What experimental design principles should guide biological activity studies (e.g., enzyme inhibition assays)?
Q. How can structure-activity relationship (SAR) studies systematically identify critical functional groups influencing potency?
- Scaffold modifications :
- Replace thiophene with furan or phenyl to assess π-π stacking contributions .
- Modify sulfamoyl to phosphonate or carboxylate groups to evaluate hydrogen-bonding interactions .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target enzymes (e.g., kinases) .
Q. What methodologies are recommended for assessing environmental stability and degradation pathways?
Q. How can conflicting literature reports on synthetic yields or biological activities be reconciled?
- Meta-analysis : Compare reaction conditions (e.g., solvent polarity, catalyst load) across studies .
- Reproducibility testing : Replicate protocols with controlled variables (e.g., inert atmosphere for oxidation-sensitive steps) .
- Statistical tools : Apply regression models to identify yield correlates (e.g., temperature, reagent purity) .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes .
- Prodrug design : Introduce ester or phosphate groups at the acetamide moiety for improved membrane permeability .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| HPLC | Column: C18, 5 µm; Mobile phase: ACN/H2O (70:30) | |
| HR-ESI-MS | Resolution: 30,000; Ionization: Positive mode | |
| 1H NMR (DMSO-d6) | δ 8.3–8.5 ppm (pyridine-H), δ 7.2–7.4 ppm (thiophene-H) |
Q. Table 2. SAR Modification Strategies
| Functional Group | Modification | Impact on Activity |
|---|---|---|
| Sulfamoyl | Replace with phosphonate | Alters H-bond donor capacity |
| Thiophene | Substitute with furan | Reduces π-stacking potential |
| Acetamide | Introduce methyl substituent | Enhances metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
